molecular formula C15H23NO6 B5183403 2-[3-(4-Ethylphenoxy)propylamino]ethanol;oxalic acid

2-[3-(4-Ethylphenoxy)propylamino]ethanol;oxalic acid

Cat. No.: B5183403
M. Wt: 313.35 g/mol
InChI Key: DQHSBBIUYXAVPB-UHFFFAOYSA-N
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Description

2-[3-(4-Ethylphenoxy)propylamino]ethanol; oxalic acid is a chemical compound with a complex structure. It is often used in various scientific research applications due to its unique properties. The compound consists of a 4-ethylphenoxy group attached to a propylamino chain, which is further connected to an ethanol group. The presence of oxalic acid as a counterion adds to its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Ethylphenoxy)propylamino]ethanol typically involves a multi-step process. One common method includes the reaction of 4-ethylphenol with 3-chloropropylamine to form 3-(4-ethylphenoxy)propylamine. This intermediate is then reacted with ethylene oxide to yield 2-[3-(4-Ethylphenoxy)propylamino]ethanol. The final product is obtained by reacting this compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Ethylphenoxy)propylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-[3-(4-Ethylphenoxy)propylamino]ethanol is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(4-Ethylphenoxy)propylamino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The phenoxy group plays a crucial role in its binding affinity, while the ethanol and amine groups contribute to its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Ethoxyphenoxy)propylamino]ethanol
  • 2-[3-(3-Ethylphenoxy)propylamino]ethanol

Uniqueness

2-[3-(4-Ethylphenoxy)propylamino]ethanol is unique due to the presence of the 4-ethylphenoxy group, which imparts distinct chemical and physical properties. This makes it more suitable for specific applications compared to its analogs.

Properties

IUPAC Name

2-[3-(4-ethylphenoxy)propylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.C2H2O4/c1-2-12-4-6-13(7-5-12)16-11-3-8-14-9-10-15;3-1(4)2(5)6/h4-7,14-15H,2-3,8-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHSBBIUYXAVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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